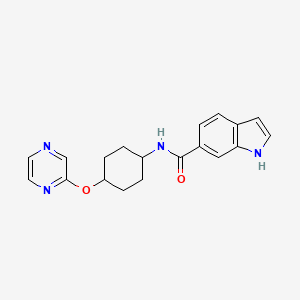
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide is a compound that falls within a broader category of chemicals with significant synthetic and biological importance. Research into related compounds has provided insights into their synthesis and potential applications. For example, studies on the regioselectivity of palladium-catalyzed intramolecular cyclization of indole derivatives have led to the efficient synthesis of beta-carbolinones or pyrazino[1,2-a]indoles, showcasing the versatility of indole and pyrazine compounds in chemical synthesis (Abbiati et al., 2003). Similarly, the intramolecular Pd(II)-mediated cyclization of 1-allyl-2-indolecarboxamides into pyrazino[1,2-a]indoles through a domino process has been explored, highlighting innovative approaches to complex heterocyclic structures (Abbiati et al., 2006).
Anticancer Activity
The hybridization of indole and pyrazole moieties has led to the development of compounds with notable anticancer activities. A study on the design, synthesis, and evaluation of novel pyrazole–indole hybrids as antitumor agents demonstrated that these compounds exhibited promising cytotoxicity against various human cancer cell lines, including human liver carcinoma (HepG2) and human breast adenocarcinoma (MCF-7) (Hassan et al., 2021). This research suggests that the structural components similar to this compound could be explored further for their potential in cancer treatment.
Antimicrobial and Antituberculosis Potential
Indole derivatives have been identified as promising antituberculosis agents, with studies revealing that modifications to the indole ring can significantly enhance antimicrobial activity against Mycobacterium tuberculosis. One such study found that indole-2-carboxamides exhibit potent activity against tuberculosis, suggesting a viable pathway for the development of new antituberculosis treatments (Kondreddi et al., 2013).
Biological Activity and Photoinhibition
Research into pyrazole derivatives has unveiled their potential as inhibitors of photosynthetic electron transport. This indicates a possible application in developing herbicides that target specific pathways in plant photosynthesis. Compounds with pyrazole and indole units have shown to exhibit inhibitory properties in the micromolar range, comparable to commercial herbicides (Vicentini et al., 2005).
Propriétés
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(14-2-1-13-7-8-21-17(13)11-14)23-15-3-5-16(6-4-15)25-18-12-20-9-10-22-18/h1-2,7-12,15-16,21H,3-6H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICBWQYCXFUFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2550362.png)
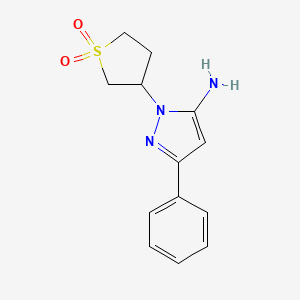
![3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)propanamide](/img/no-structure.png)
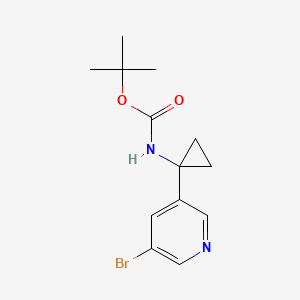
![N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550370.png)
![3-(4,4-Dioxo-2,6a-dihydrothieno[2,3-d][1,2]oxazol-3-yl)phenol](/img/structure/B2550371.png)
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550372.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2550374.png)
![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2550378.png)
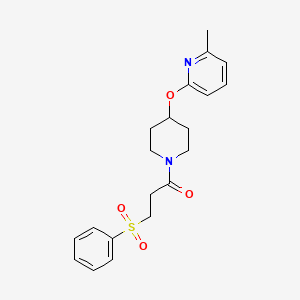
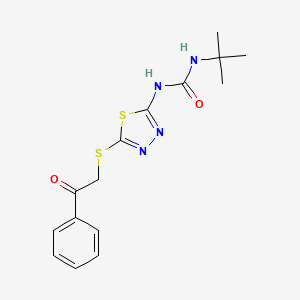
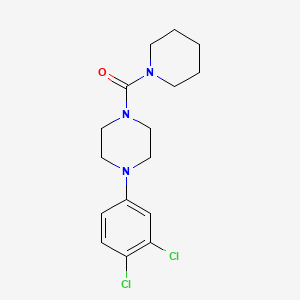
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2550383.png)
